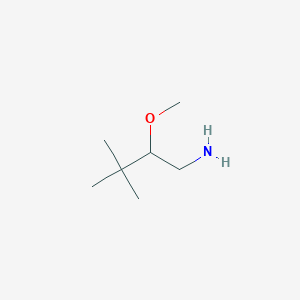

2-Methoxy-3,3-dimethylbutan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-3,3-dimethylbutan-1-amine is a synthetic compound with the molecular formula C8H19NO and a molecular weight of 145.25 g/mol. It is a chiral amine that has gained attention due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,3-dimethylbutan-1-amine typically involves the reaction of 3,3-dimethylbutan-1-amine with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and acids are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methoxy-3,3-dimethylbutan-1-amine serves as a building block in organic synthesis. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—enables the creation of more complex molecules. This property is particularly useful in developing novel compounds for pharmaceutical applications.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones and oxides |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Alkyl halides in basic conditions | Substituted amines and ethers |

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its structural features allow it to act as a ligand for various biological targets, influencing cellular signaling pathways. This capability positions it as a potential candidate for drug development aimed at treating conditions such as cancer and metabolic disorders.

Biological Studies

The compound has been investigated for its biological activity, particularly its interaction with enzymes and receptors. Studies have shown that it can modulate enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents. For instance, its role in inhibiting specific kinases has been highlighted in research focused on cancer treatments.

Case Studies

Several case studies illustrate the applications of this compound:

- Kinase Inhibition : Research on the compound's ability to inhibit Monopolar Spindle 1 (MPS1) kinase has demonstrated its potential as an anticancer agent. Modifications to the compound's structure have led to improved selectivity and stability in human liver microsomes, enhancing its therapeutic profile .

- Synthesis of Complex Molecules : The compound has been used as a key intermediate in synthesizing more complex organic molecules that exhibit biological activity. Its versatility allows chemists to explore various synthetic routes leading to novel drug candidates .

Wirkmechanismus

The mechanism of action of 2-Methoxy-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing biochemical processes and cellular functions . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

2-Methoxy-3,3-dimethylbutan-1-amine, with the molecular formula C8H19NO and CAS number 1250143-83-9, is a synthetic chiral amine that has garnered attention for its potential biological activities and applications in various fields such as medicinal chemistry, biochemistry, and industrial synthesis. This compound is characterized by its methoxy group and branched alkyl structure, which contribute to its unique properties and interactions with biological systems.

The biological activity of this compound involves its interaction with specific molecular targets within cells. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The compound's structure allows it to engage with enzymes and receptors, potentially modulating their activity and affecting cellular signaling pathways.

Cellular Effects

Research indicates that this compound can significantly impact cellular functions. It has been shown to alter gene expression and protein synthesis, which can lead to changes in cellular metabolism and behavior. The compound's effects on cell signaling pathways suggest that it may play a role in regulating processes such as cell growth, differentiation, and apoptosis.

Dosage Effects

The biological effects of this compound are dose-dependent. Studies in animal models have demonstrated that low doses may produce minimal effects, while higher doses can lead to pronounced biochemical changes. This highlights the importance of dosage optimization in research applications to avoid adverse effects while maximizing therapeutic benefits.

Transport and Distribution

The transport mechanisms of this compound within biological systems are crucial for its activity. The compound may utilize specific transporters or binding proteins to facilitate its movement across cellular membranes. Understanding these transport dynamics is essential for predicting the compound's localization and accumulation within tissues.

Case Studies

- In Vitro Studies : Laboratory experiments have shown that this compound can influence enzyme activities related to metabolic pathways. For example, it has been observed to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism.

- Animal Models : In studies involving rodents, administration of the compound resulted in observable changes in behavior and metabolic rates. Higher doses were associated with increased locomotor activity and alterations in glucose metabolism.

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct differences in their biological profiles. Below is a summary table comparing relevant compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C8H19NO | Modulates enzyme activity; affects metabolism |

| 2-Methoxy-3,3-dimethylbutan-2-amine | C8H19NO | Potentially similar receptor interactions |

| 2-Methoxy-3,3-dimethylbutan-1-ol | C8H18O | Alcoholic form; different metabolic pathway |

Eigenschaften

IUPAC Name |

2-methoxy-3,3-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6(5-8)9-4/h6H,5,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFYXXAOUOLMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.